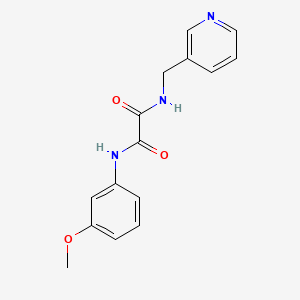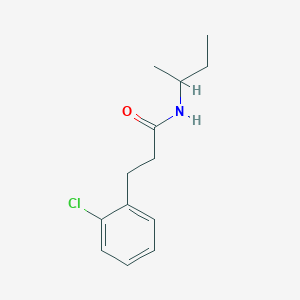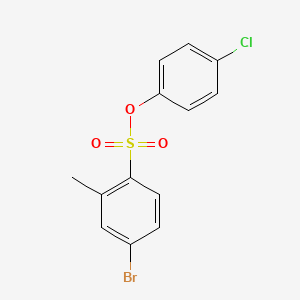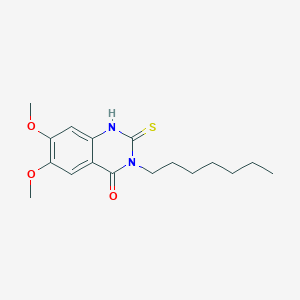![molecular formula C16H19Cl2NO4 B4837050 8-[2-(2,5-dichlorophenoxy)propanoyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4837050.png)
8-[2-(2,5-dichlorophenoxy)propanoyl]-1,4-dioxa-8-azaspiro[4.5]decane
Vue d'ensemble
Description
8-[2-(2,5-dichlorophenoxy)propanoyl]-1,4-dioxa-8-azaspiro[4.5]decane, also known as DPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DPA is a spirocyclic compound that contains a spirocyclic lactam, an oxazolidine, and a dichlorophenoxy moiety. The compound has been synthesized using various methods and has been found to have a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 8-[2-(2,5-dichlorophenoxy)propanoyl]-1,4-dioxa-8-azaspiro[4.5]decane is not fully understood, but it is believed to act on various neurotransmitter systems, including the GABAergic, serotonergic, and dopaminergic systems. 8-[2-(2,5-dichlorophenoxy)propanoyl]-1,4-dioxa-8-azaspiro[4.5]decane has been found to enhance the activity of GABAergic neurons, which are known to inhibit the activity of other neurons in the brain. 8-[2-(2,5-dichlorophenoxy)propanoyl]-1,4-dioxa-8-azaspiro[4.5]decane has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
8-[2-(2,5-dichlorophenoxy)propanoyl]-1,4-dioxa-8-azaspiro[4.5]decane has been found to have a range of biochemical and physiological effects. The compound has been found to exhibit anti-inflammatory properties by inhibiting the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators. 8-[2-(2,5-dichlorophenoxy)propanoyl]-1,4-dioxa-8-azaspiro[4.5]decane has also been found to have analgesic properties by inhibiting the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals. 8-[2-(2,5-dichlorophenoxy)propanoyl]-1,4-dioxa-8-azaspiro[4.5]decane has been found to have anticonvulsant properties by enhancing the activity of GABAergic neurons, which are known to inhibit the activity of other neurons in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
8-[2-(2,5-dichlorophenoxy)propanoyl]-1,4-dioxa-8-azaspiro[4.5]decane has several advantages as a research tool, including its ability to selectively target specific neurotransmitter systems and its potential applications in the treatment of various diseases. However, the compound also has several limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 8-[2-(2,5-dichlorophenoxy)propanoyl]-1,4-dioxa-8-azaspiro[4.5]decane, including further investigation into its mechanism of action, its potential applications in the treatment of various diseases, and the development of new synthetic methods for the compound. Additionally, further research is needed to fully understand the potential toxicity of 8-[2-(2,5-dichlorophenoxy)propanoyl]-1,4-dioxa-8-azaspiro[4.5]decane and its potential side effects. Overall, 8-[2-(2,5-dichlorophenoxy)propanoyl]-1,4-dioxa-8-azaspiro[4.5]decane has significant potential as a research tool and as a potential therapeutic agent, and further research is needed to fully explore its potential applications.
Applications De Recherche Scientifique
8-[2-(2,5-dichlorophenoxy)propanoyl]-1,4-dioxa-8-azaspiro[4.5]decane has been found to have potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. The compound has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. 8-[2-(2,5-dichlorophenoxy)propanoyl]-1,4-dioxa-8-azaspiro[4.5]decane has also been found to have potential applications in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and epilepsy.
Propriétés
IUPAC Name |
2-(2,5-dichlorophenoxy)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2NO4/c1-11(23-14-10-12(17)2-3-13(14)18)15(20)19-6-4-16(5-7-19)21-8-9-22-16/h2-3,10-11H,4-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIERPMWFPFOJLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2(CC1)OCCO2)OC3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)benzamide](/img/structure/B4836968.png)
![2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-(2-methylphenyl)acetamide](/img/structure/B4836973.png)

![2-{4-[ethyl(methylsulfonyl)amino]phenoxy}-N-phenylacetamide](/img/structure/B4836978.png)
![6-amino-4-{3-bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4836986.png)
![5,6-dimethyl-3-(3-pyridinylmethyl)-2-{[2-(trifluoromethyl)benzyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4836992.png)
![5-(4-chlorophenyl)-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B4836999.png)


![6-(hexylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B4837031.png)


![3-[(ethylamino)sulfonyl]-4-methoxy-N-(4-methylphenyl)benzamide](/img/structure/B4837045.png)
![2-{[4-(pentanoylamino)benzoyl]amino}benzamide](/img/structure/B4837047.png)